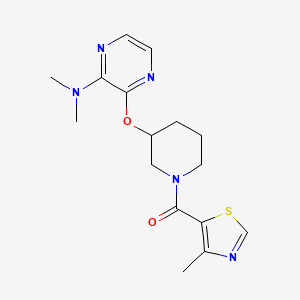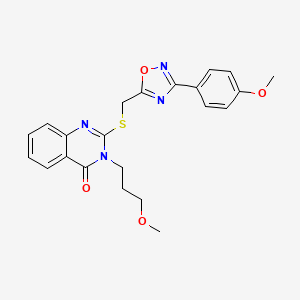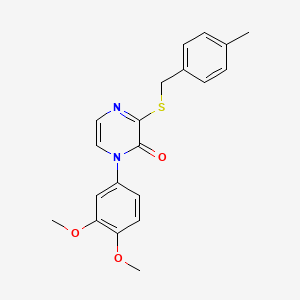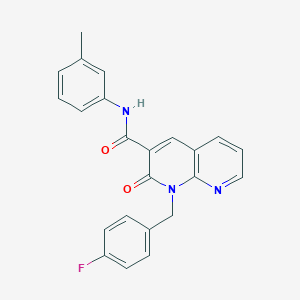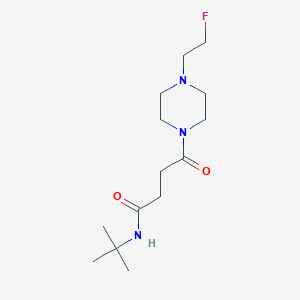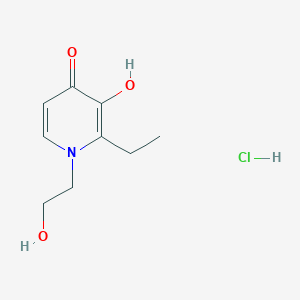
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one hydrochloride, commonly known as EHP-101, is a novel chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic properties in the treatment of various neurological disorders.
作用機序
The exact mechanism of action of EHP-101 is not fully understood. However, it has been proposed that EHP-101 exerts its therapeutic effects by modulating the activity of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain sensation, mood, and appetite. EHP-101 has been shown to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory properties.
生化学的および生理学的効果
EHP-101 has been shown to have various biochemical and physiological effects in animal models. It has been reported to reduce the production of pro-inflammatory cytokines and oxidative stress markers in the brain. Furthermore, EHP-101 has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using EHP-101 in lab experiments is its high potency and specificity towards the CB2 receptor. This allows for precise modulation of the endocannabinoid system without affecting other receptors. However, one of the limitations of using EHP-101 is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research and development of EHP-101. One potential application is in the treatment of multiple sclerosis, where EHP-101 has shown promising results in animal models. Furthermore, EHP-101 has also been proposed as a potential treatment for neuropathic pain and epilepsy. Additionally, further research is needed to fully elucidate the mechanism of action of EHP-101 and to optimize its pharmacokinetic properties for clinical use.
In conclusion, EHP-101 is a novel chemical compound that has shown potential therapeutic properties in the treatment of various neurological disorders. Its high potency and specificity towards the CB2 receptor make it a promising candidate for further research and development. However, further studies are needed to fully understand the mechanism of action of EHP-101 and to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of EHP-101 involves the reaction of 2-ethyl-3-hydroxy-4(1H)-pyridinone with 2-chloroethanol in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain EHP-101 in its hydrochloride salt form. This synthesis method has been reported in a research article published in the Journal of Medicinal Chemistry.
科学的研究の応用
EHP-101 has been extensively studied for its potential therapeutic properties in the treatment of various neurological disorders such as multiple sclerosis, neuropathic pain, and epilepsy. In a study conducted on animal models, EHP-101 was found to have a neuroprotective effect by reducing inflammation and oxidative stress in the brain. Furthermore, EHP-101 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-2-7-9(13)8(12)3-4-10(7)5-6-11;/h3-4,11,13H,2,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTXULRPCLWACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate](/img/structure/B2773102.png)
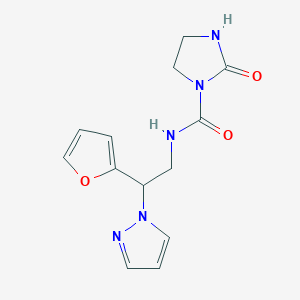
![1,7-bis(2-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2773105.png)
![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)
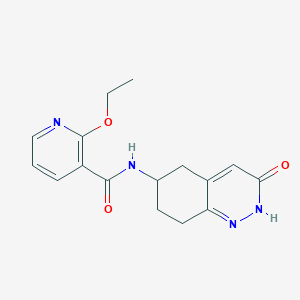
![2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one](/img/structure/B2773109.png)

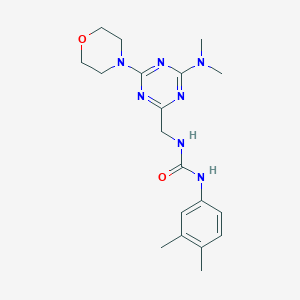
![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)
